molecular formula C18H19NO4S B2708297 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide CAS No. 1235272-92-0

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide

Cat. No.: B2708297
CAS No.: 1235272-92-0
M. Wt: 345.41
InChI Key: WBUPYNINMSOAFZ-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide is a benzamide derivative featuring a sulfolane (1,1-dioxothiolan) ring attached via a methylene bridge to the benzamide nitrogen. The 2-phenoxy substituent on the benzamide core distinguishes it from related compounds. Benzamide derivatives are widely explored in medicinal chemistry for applications ranging from enzyme inhibition to antimicrobial activity .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(19-12-14-10-11-24(21,22)13-14)16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUPYNINMSOAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, typically using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methyl Linker: The methyl group is introduced through a nucleophilic substitution reaction, often using a methyl halide.

    Formation of the Phenoxybenzamide Moiety: The phenoxybenzamide group is synthesized separately and then coupled with the tetrahydrothiophene-sulfone intermediate through an amide bond formation reaction, using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted phenoxybenzamide derivatives.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Pharmacology: The compound is investigated for its effects on biological systems, including its potential as a drug candidate.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biology: The compound is used in studies to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group and phenoxybenzamide moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and analogs identified in the evidence:

Compound Name Core Structure Substituents/Functional Groups Notable Features
Target: N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide Benzamide - 2-Phenoxy group on benzamide
- Sulfolane ring (1,1-dioxothiolan) via methylene bridge
High polarity due to sulfone; steric effects from ortho-phenoxy substituent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-Methyl group on benzamide
- Branched hydroxyalkyl chain
Moderate polarity; hydroxyl group enhances solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Acetamide - Benzothiazole with CF₃ substituent
- Phenyl group on acetamide
Lipophilic (CF₃, benzothiazole); potential metabolic stability
2-Chloro-N-(1,1-dioxo-thiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide Acetamide - Chloroacetamide
- Sulfolane and thiophene-methyl groups
Dual heterocycles (sulfolane + thiophene); chloro group may increase reactivity
Enamine compound (949831-85-0) Pyrazolo-pyridine - Sulfolane ring
- Methoxyphenyl-enamide
Sulfolane linked to nitrogen-rich heterocycle; methoxy enhances electron density
Compound22: N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide Benzamide - Benzo[d]thiazole
- Chloro and methoxy substituents
Electron-withdrawing groups (Cl, OCH₃); planar aromatic systems

Key Observations

Polarity and Solubility: The sulfolane moiety in the target compound and the Enamine derivative introduces higher polarity compared to non-sulfonated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). This could improve aqueous solubility, critical for bioavailability.

Comparatively, para-substituted benzamides (e.g., compound22 ) might exhibit better planar interactions. Electron-withdrawing groups (e.g., -SO₂ in sulfolane, -CF₃ in ) could stabilize the amide bond or modulate electron density at the benzamide core, affecting reactivity or target affinity .

Heterocyclic Diversity :

  • The sulfolane ring in the target and contrasts with benzothiazole () or pyrazolo-pyridine systems. These heterocycles may confer distinct binding profiles; for example, benzothiazoles are associated with kinase inhibition, while sulfolanes might interact with polar residues .

Research Implications and Limitations

  • Synthetic optimization to explore substituent effects on activity.
  • Crystallographic analysis (e.g., using SHELX or ORTEP ) to resolve 3D conformations and intermolecular interactions.
  • In silico modeling (as in ) to predict binding modes against biological targets.

Biological Activity

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiolane ring with a dioxo substituent and a phenoxybenzamide moiety. Its structure can be represented as follows:

N 1 1 dioxo 1lambda6 thiolan 3 yl methyl 2 phenoxybenzamide\text{N 1 1 dioxo 1lambda6 thiolan 3 yl methyl 2 phenoxybenzamide}

This unique structure suggests potential interactions with biological targets, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Many dioxolane derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives possess excellent activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Compounds containing phenoxybenzamide are often explored for their anticancer properties due to their ability to inhibit specific enzymatic pathways involved in tumor growth.

Case Studies and Findings

  • Antibacterial Activity :
    A study evaluated the antibacterial effects of various dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar scaffold demonstrated significant antibacterial activity against S. aureus and E. faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
    CompoundTarget BacteriaMIC (µg/mL)
    AStaphylococcus aureus625
    BEnterococcus faecalis1250
    CPseudomonas aeruginosa500
  • Antifungal Activity :
    The antifungal efficacy of the compound was assessed against C. albicans. Results showed that most tested derivatives exhibited notable antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
    CompoundTarget FungusMIC (µg/mL)
    DCandida albicans250
    ECandida tropicalis200

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-withdrawing groups or specific substitutions on the phenoxy ring can enhance its antimicrobial potency. For instance, the introduction of hydroxyl groups has been correlated with increased tyrosinase inhibition and enhanced antifungal activity .

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